2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine family, a class of nitrogen-containing heterocycles with significant pharmacological and synthetic relevance. Its structure features:
- A triazolo[1,5-a]pyrimidine core with a dihydro configuration at positions 4 and 7.
- A 2-methyl group on the triazole ring.
- A 4-isopropylphenyl substituent (propan-2-yl group) at position 7.
- A carboxylic acid moiety at position 5.
Its synthesis likely involves cyclocondensation of aminotriazole precursors with β-keto acids or esters, followed by functionalization at the 7-position .
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H18N4O2/c1-9(2)11-4-6-12(7-5-11)14-8-13(15(21)22)18-16-17-10(3)19-20(14)16/h4-9,14H,1-3H3,(H,21,22)(H,17,18,19) |
InChI Key |
OHLFLCRDSJIONT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Triazole Amines with Carbonyl Derivatives
A widely adopted method involves the reaction of 3-substituted-1,2,4-triazole-5-amines with α,β-unsaturated carbonyl compounds. For example, 3-phenyl-1,2,4-triazole-5-amine reacts with chalcones under solvent-free conditions at 210°C to form the pyrimidine ring. Adapting this approach, the target compound could be synthesized by substituting the chalcone component with a 4-isopropylcinnamoyl derivative.
Key reaction parameters:
Acid-Catalyzed Cyclization
Alternative routes employ acid catalysts to facilitate ring closure. TosOH in methanol at 70°C has been used to synthesize imidazo[1,2-a]pyridine analogs, suggesting potential applicability for triazolopyrimidines.
Functionalization of the Pyrimidine Ring
Introduction of the 4-(Propan-2-yl)phenyl Group
The 4-isopropylphenyl substituent at position 7 is typically introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Patent WO1998007724A1 demonstrates the use of 4-chlorophenol in Mitsunobu reactions with triazolopyrimidine alcohols:
Adapting this method, 4-(propan-2-yl)phenol could replace 4-chlorophenol.
Optimization insights:
Carboxylic Acid Group Installation
The carboxylic acid moiety at position 5 is introduced via hydrolysis of nitrile or ester precursors. For example, Chemsrc’s entry for a related compound (CAS 1081119-52-9) specifies saponification of a methyl ester under basic conditions.
Industrial-Scale Purification Techniques
Propan-2-ol Trituration
Post-synthesis purification often involves propan-2-ol washing to precipitate the product while removing phosphine oxides. In WO1998007724A1, cooling the reaction mixture to 0–5°C for 72 hours in propan-2-ol yielded 63% pure product with ≤0.1% triphenylphosphine oxide.
Protocol summary:
Silica Gel Chromatography
Filtrates from propan-2-ol trituration are further purified via silica gel chromatography using diethyl ether, achieving >95% purity.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Byproduct Formation
Triphenylphosphine oxide (TPPO) is a persistent byproduct in Mitsunobu reactions. Strategies to mitigate TPPO include:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Recent studies have highlighted the compound's potential in several therapeutic areas:
- Antiviral Activity : Research has indicated that derivatives of triazolo-pyrimidines can disrupt the interaction between viral proteins, such as the PA-PB1 interface of the influenza A virus polymerase. This suggests that similar compounds could be developed as antiviral agents targeting RNA-dependent RNA polymerase (RdRP) .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting specific pathways involved in inflammation. The ability to modulate inflammatory responses makes this compound a candidate for treating inflammatory diseases .
- Anticancer Potential : Triazolo-pyrimidines have been investigated for their anticancer properties, with mechanisms involving the inhibition of cancer cell proliferation and induction of apoptosis. The structural characteristics of 2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid may enhance its efficacy against certain cancer types.
Synthesis and Derivatives
The synthesis of 2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Researchers have utilized various synthetic strategies to optimize yield and purity .
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Starting material A + B | 85 | Key intermediate formed |
| 2 | Intermediate + C + D | 75 | Final product isolated |
Case Studies
Several case studies have been conducted to evaluate the pharmacological properties of this compound:
- Influenza Virus Study : A study focused on the antiviral activity against influenza demonstrated that modifications in the triazolo-pyrimidine structure could enhance binding affinity to viral polymerase components .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that derivatives exhibited selective cytotoxicity. The structure-activity relationship was analyzed to identify key features responsible for activity .
- Anti-inflammatory Screening : Evaluation of anti-inflammatory effects revealed that this compound could inhibit pro-inflammatory cytokines in cellular models, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
a) Ethyl 5-Amino-7-(4-Phenyl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate
- Key Differences: Position 5: Amino group (-NH₂) instead of carboxylic acid (-COOH). Position 6: Ethyl ester (-COOEt) rather than a hydrogen or methyl group.
- Synthesis: Uses 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in water/ethanol or molten-state conditions, achieving high yields (85–92%) .
b) 7-Oxo-5-Phenyl-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidine-2-Carboxylic Acid
- Key Differences :
- Position 5: Phenyl group instead of carboxylic acid.
- Position 2: Carboxylic acid replaces the methyl group.
- Oxo group at position 7 introduces aromaticity.
- Properties : Higher lipophilicity (logP ~2.8 predicted) due to phenyl and methyl groups, contrasting with the target compound’s hydrophilic carboxylic acid .
Substituent Variations at Position 7
a) 7-(4-Methoxyphenyl)-5-(4-Methylphenyl)-4,7-Dihydro[1,2,4]Triazolo[1,5-a]Pyrimidine
- Key Differences :
- Position 7: 4-Methoxyphenyl instead of 4-isopropylphenyl.
- Position 5: 4-Methylphenyl substituent.
- Physicochemical Data :
- Molecular weight: 318.37 g/mol.
- Predicted pKa: 6.80 (vs. ~4.5 for the target compound’s carboxylic acid).
- Synthetic Route : Likely involves aldehyde cyclocondensation, similar to methods in .
b) 7-(4-Hydroxyphenyl)-2-(2-Methoxyphenyl)-5-Methyl-N-(Pyridin-3-yl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxamide
Core Structure Analogues
a) Pyrazolo[1,5-a]Pyrimidines (e.g., 3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-2-Methyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine)
- Structural Differences :
- Pyrazole ring replaces triazole in the fused bicyclic system.
- Trifluoromethyl group at position 7 increases electronegativity.
- Applications: Antitrypanosomal agents and kinase inhibitors due to purine-mimetic properties .
Biological Activity
2-Methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS Number: 1030481-41-4) is a compound belonging to the triazolo-pyrimidine family. This article provides an overview of its biological activities, including mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit significant biological activities primarily through their interactions with various biological targets. Notably, these compounds can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, a related study demonstrated that triazolo-pyrimidines can inhibit CDK-2 with low micromolar IC50 values, indicating potential applications in cancer therapy .
Biological Activities
- Antiviral Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Study 1: Antiviral Efficacy
In a recent investigation involving a series of triazolo-pyrimidine derivatives, one compound demonstrated an IC50 value of 0.41 µM against HIV-1 RNase H. The study highlighted the importance of substituents on the pyrimidine core in enhancing antiviral activity and provided insights into structural modifications that could lead to more potent inhibitors .
Case Study 2: Anticancer Activity
A focused screening campaign identified several triazolo-pyrimidine derivatives with promising anticancer activity against CDK-2. One derivative was found to have an IC50 value approximately ten times lower than its closest analog, underscoring the potential for these compounds in cancer therapeutics .
Q & A
Q. Answer :
- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–2.5 ppm) and carbon types (e.g., carbonyl carbons at ~165–170 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H deformation at ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 533 for a derivative in one study) and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S within ±0.4% of theoretical values) .
Advanced: How can computational methods enhance the synthesis and optimization of this compound?
Answer :
Integrating quantum chemical calculations (e.g., DFT) with experimental data allows for:
- Reaction Path Prediction : Identifying low-energy pathways for cyclocondensation or functionalization .
- Condition Optimization : Using machine learning to narrow solvent/reagent combinations (e.g., ethanol/water vs. pure DMF) .
- Data Feedback Loops : Experimental results (e.g., yields, regioselectivity) refine computational models, accelerating iterative design .
Example : ICReDD’s approach reduced trial-and-error by 40% in similar triazolopyrimidine syntheses .
Advanced: How to address contradictions in spectral data during structural elucidation?
Q. Answer :
- Cross-Validation : Combine NMR (¹H, ¹³C, 2D-COSY) with HRMS to resolve ambiguities in aromatic substitution patterns .
- X-ray Crystallography : Resolve disputes in tautomeric forms or stereochemistry (e.g., confirmed dihydro-pyrimidine ring conformation in a related compound) .
- Isotopic Labeling : Trace unexpected peaks (e.g., deuterated solvents masking exchangeable protons) .
Advanced: What are the considerations for selecting reagents in multi-step syntheses of triazolopyrimidine derivatives?
Q. Answer :
- Toxicity and Availability : TMDP is efficient but restricted in some regions; alternatives like piperidine require safety protocols .
- Functional Group Compatibility : LiOH·H₂O is preferred for saponification over harsher bases to preserve acid-sensitive groups .
- Cost vs. Efficiency : Ethanol/water mixtures reduce solvent costs but may lower yields compared to DMF .
Basic: What are common substituents introduced at the 5- and 7-positions, and how do they influence reactivity?
Q. Answer :
- 5-Position : Carboxamides or esters enhance solubility; methyl groups improve metabolic stability .
- 7-Position : Aryl groups (e.g., 4-isopropylphenyl) increase π-π stacking in biological targets; chlorobenzyl sulfanyl groups modulate electron density .
Impact : Electron-withdrawing groups at C5 reduce ring-opening susceptibility, while bulky C7 substituents hinder crystallization .
Advanced: How to design experiments for synthesizing novel analogs with enhanced bioactivity?
Q. Answer :
- Scaffold Hopping : Replace the triazole ring with thiadiazole (as in related pyrimidines) to alter H-bonding profiles .
- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole to improve bioavailability .
- Trifluoromethylation : Introduce CF₃ at C2 (as in pyrazolo[1,5-a]pyrimidines) to enhance binding affinity and lipophilicity .
Basic: What purification techniques are recommended for isolating this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
